molecular formula C15H21N3OS B5597018 N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide

N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide

Cat. No.: B5597018
M. Wt: 291.4 g/mol
InChI Key: HPHWSDVGJHDUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide, commonly known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various biochemical and physiological studies.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide, such as those synthesized in the study by Başoğlu, Yolal, Demirba, and Bektaş (2012), exhibit good antitubercular activities. These compounds were synthesized through a series of chemical reactions involving Schiff base formation, conversion to thiazolidinone and thiazoline derivatives, and finally to 1,3,4-thiadiazole or 1,2,4-triazole compounds. The antimicrobial activity was attributed to the structural features of these synthesized molecules (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Anticancer and Hypoglycemic Activities

Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, and El-Emam (2017) synthesized adamantane-isothiourea hybrid derivatives, including compounds derived from this compound. These compounds showed potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in streptozotocin-induced diabetic rats. The research suggests a potential application in treating diabetes and infections, highlighting the versatility of this compound derivatives in medicinal chemistry (Al-Wahaibi et al., 2017).

Neuroprotective Agents

In the context of neurology, (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound related to this compound, was synthesized by Wu et al. (2003) as an orally bioavailable KCNQ2 potassium channel opener. It showed significant oral activity in reducing the number of cortical spreading depressions in a rat model of migraine, indicating potential therapeutic applications in neurology (Wu et al., 2003).

Structural and Supramolecular Chemistry

Lin, Wu, Zhang, and Cao (2012) explored the crystal structure of a compound closely related to this compound. The study provided insights into the molecular conformation, hydrogen bonding, and supramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds in materials science and pharmaceuticals (Lin, Wu, Zhang, & Cao, 2012).

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c20-15(16-6-8-17-9-11-19-12-10-17)18-7-5-13-3-1-2-4-14(13)18/h1-4H,5-12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHWSDVGJHDUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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